
Ethyl hept-1-en-3-yl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl hept-1-en-3-yl carbonate is an organic compound with the molecular formula C13H20O3 It is a derivative of heptene, featuring an ethyl group and a carbonate ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl hept-1-en-3-yl carbonate can be synthesized through several methods. One common approach involves the reaction of hept-1-en-3-ol with ethyl chloroformate in the presence of a base such as pyridine. The reaction typically occurs under mild conditions and yields the desired carbonate ester .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of catalysts such as sodium ethoxide can enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl hept-1-en-3-yl carbonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbonate ester into alcohols.
Substitution: Nucleophilic substitution reactions can replace the carbonate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Production of alcohols.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl hept-1-en-3-yl carbonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: Utilized in the production of specialty chemicals and as a solvent in certain industrial processes.
Mechanism of Action
The mechanism of action of ethyl hept-1-en-3-yl carbonate involves its interaction with various molecular targets. The carbonate ester group can undergo hydrolysis to release carbon dioxide and the corresponding alcohol. This hydrolysis reaction is catalyzed by esterases, which are enzymes that break down ester bonds. The released alcohol can then participate in further biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl hept-1-en-3-yl carbonate
- Propyl hept-1-en-3-yl carbonate
- Butyl hept-1-en-3-yl carbonate
Uniqueness
This compound is unique due to its specific combination of an ethyl group and a heptene backbone. This structure imparts distinct chemical properties, such as its reactivity and stability, which differentiate it from other similar compounds .
Properties
CAS No. |
86537-62-4 |
|---|---|
Molecular Formula |
C10H18O3 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
ethyl hept-1-en-3-yl carbonate |
InChI |
InChI=1S/C10H18O3/c1-4-7-8-9(5-2)13-10(11)12-6-3/h5,9H,2,4,6-8H2,1,3H3 |
InChI Key |
RHHQFOKUCIZOEX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C=C)OC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


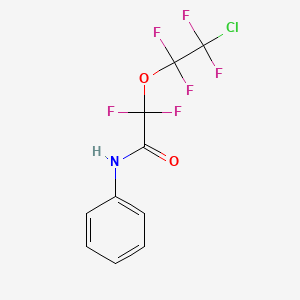
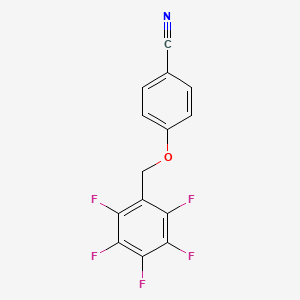
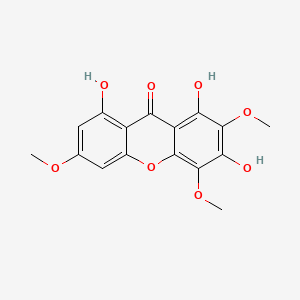
![2-[(3,4-Dichlorophenyl)sulfinylmethyl]pyridine;hydrochloride](/img/structure/B14418522.png)
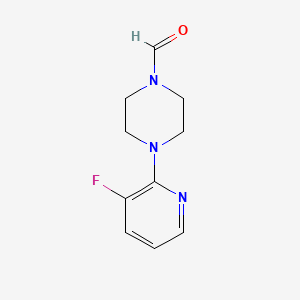
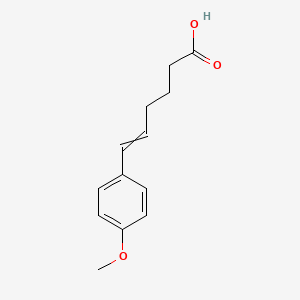
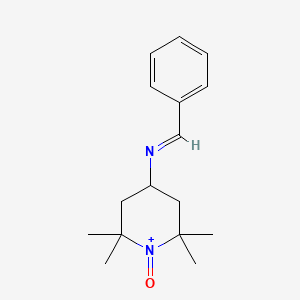
![3-Benzylidene-7-methylidenebicyclo[3.3.1]nonane](/img/structure/B14418545.png)
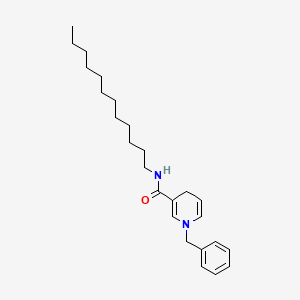
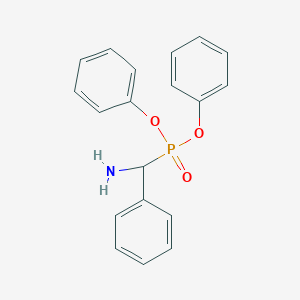
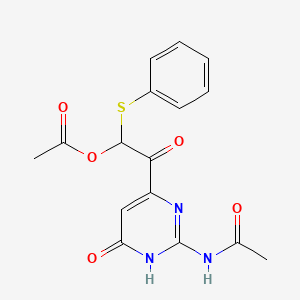
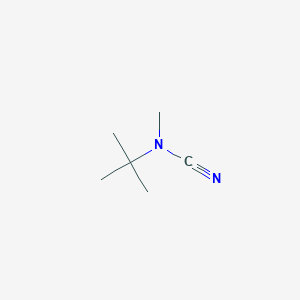
![2-(2H-[1,3]Dithiolo[4,5-d]pyridazin-2-ylidene)-2H-[1,3]dithiolo[4,5-d]pyridazine](/img/structure/B14418580.png)

